molecular formula C15H21NO4 B062997 Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate CAS No. 191871-32-6

Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate

Cat. No.: B062997
CAS No.: 191871-32-6
M. Wt: 279.33 g/mol
InChI Key: UWXLXTJZZNBYOV-UHFFFAOYSA-N
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Description

Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate is a chemical compound with the molecular formula C15H21NO4. It is known for its use in organic synthesis, particularly as a protecting group for amines. This compound is characterized by its white to yellow solid form and is often used in various chemical reactions due to its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate typically involves the reaction of tert-butyl carbamate with 4-((methoxycarbonyl)methyl)benzyl chloride. The reaction is carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions usually include a solvent like dichloromethane or tetrahydrofuran and are conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

Scientific Research Applications

Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.

    Biology: Employed in the synthesis of biologically active molecules and intermediates.

    Medicine: Utilized in the development of pharmaceuticals and drug intermediates.

    Industry: Applied in the production of fine chemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate involves its role as a protecting group. The tert-butyl carbamate moiety protects the amine group from unwanted reactions during synthetic processes. The protecting group can be removed under acidic conditions, typically using trifluoroacetic acid, which cleaves the tert-butyl group and releases the free amine .

Comparison with Similar Compounds

  • Tert-butyl carbamate
  • Benzyl carbamate
  • Methoxycarbonyl benzyl carbamate

Comparison: Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate is unique due to its combination of the tert-butyl carbamate and methoxycarbonyl benzyl moieties. This combination provides enhanced stability and reactivity compared to similar compounds. The tert-butyl group offers steric protection, while the methoxycarbonyl group provides additional functionalization possibilities .

Biological Activity

Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C14H19NO4
  • Molecular Weight : 265.31 g/mol

The presence of the carbamate group in its structure is significant, as this functional group is known to enhance the biological activity of various pharmacophores.

The biological activity of this compound is primarily attributed to its interaction with biological macromolecules. The carbamate moiety is known for its role in:

  • Enzyme Inhibition : Compounds containing carbamate groups often act as inhibitors for enzymes, particularly in pathways related to cancer and neurodegenerative diseases .
  • Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways that regulate cellular functions.

Anticancer Properties

Research has indicated that compounds with similar structures to this compound exhibit anticancer properties. For instance:

  • Study Findings : A study highlighted that carbamate derivatives can inhibit DNA replication in tumor cells, leading to apoptosis . This mechanism is particularly relevant in the context of chemotherapeutic agents.

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored:

  • In Vitro Studies : Research has shown that certain carbamate compounds exhibit broad-spectrum antimicrobial activity against various pathogens . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of vital metabolic pathways.

Comparative Analysis with Similar Compounds

A comparative analysis reveals that this compound shares structural similarities with other bioactive carbamates. Below is a summary table comparing key features:

Compound NameBiological ActivityMechanism of Action
This compoundAnticancer, AntimicrobialEnzyme inhibition, receptor modulation
Mitomycin CAnticancerDNA cross-linking, inhibition of replication
RivastigmineNeuroprotectiveAcetylcholinesterase inhibition

Research Findings and Data Tables

Several studies have reported on the synthesis and biological evaluation of similar compounds. Here are some notable findings:

  • Synthesis Methods : Efficient synthetic routes have been developed for producing carbamate derivatives, which include this compound. These methods often involve palladium-catalyzed reactions that yield high purity products .
  • Biological Evaluation : In vivo and in vitro evaluations have demonstrated varying degrees of potency against cancer cell lines and microbial strains. For example:
    • IC50 values for related compounds against specific cancer cell lines ranged from 10 to 50 µM, indicating significant bioactivity .

Properties

IUPAC Name

methyl 2-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-10-12-7-5-11(6-8-12)9-13(17)19-4/h5-8H,9-10H2,1-4H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWXLXTJZZNBYOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80625316
Record name Methyl (4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191871-32-6
Record name Methyl (4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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